

Application of Fasiglifam in Studying Gq Signaling Pathways

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Compound of Interest

Compound Name: Fasiglifam

Cat. No.: B1672068

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Fasiglifam (also known as TAK-875) is a potent and selective agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] GPR40 is predominantly expressed in pancreatic β -cells and plays a crucial role in glucose-stimulated insulin secretion (GSIS).[3][4] **Fasiglifam** acts as an ago-allosteric modulator of GPR40, enhancing the effects of endogenous free fatty acids.[3] Its mechanism of action is primarily mediated through the G α q signaling pathway.[5][6][7]

Upon binding to GPR40, **Fasiglifam** induces a conformational change in the receptor, leading to the activation of the heterotrimeric Gq protein.[4] The activated G α q subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[6][7] The resulting increase in intracellular calcium and activation of PKC are key events that potentiate the exocytosis of insulin granules in a glucose-dependent manner.[6][7]

Fasiglifam was developed as a promising therapeutic agent for type 2 diabetes. However, its clinical development was terminated during Phase 3 trials due to concerns about liver safety.[8] Despite its withdrawal from clinical development, **Fasiglifam** remains a valuable research tool

for investigating the intricacies of Gq signaling pathways, particularly in the context of GPR40 activation and pancreatic β -cell physiology. Its high potency and selectivity make it an excellent pharmacological probe to dissect the downstream events of Gq activation.

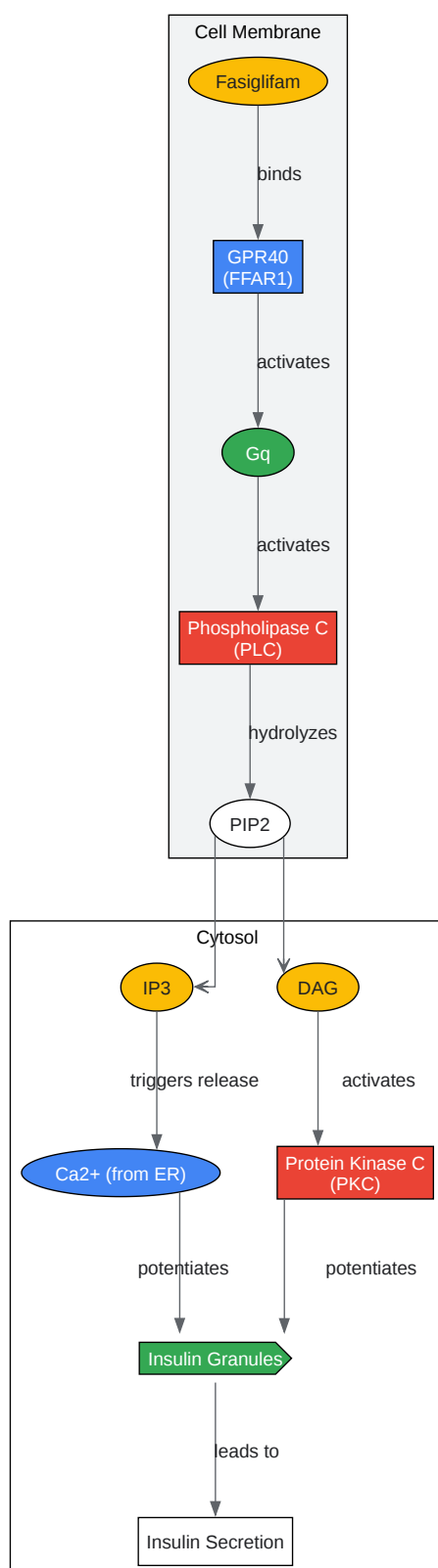
These application notes provide detailed protocols for utilizing **Fasiglifam** to study Gq signaling pathways in vitro, focusing on two key downstream events: inositol monophosphate (IP-1) accumulation and intracellular calcium mobilization.

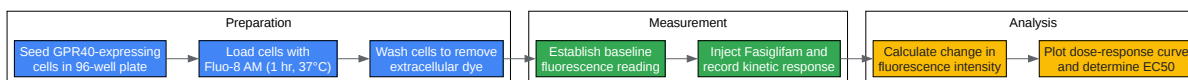
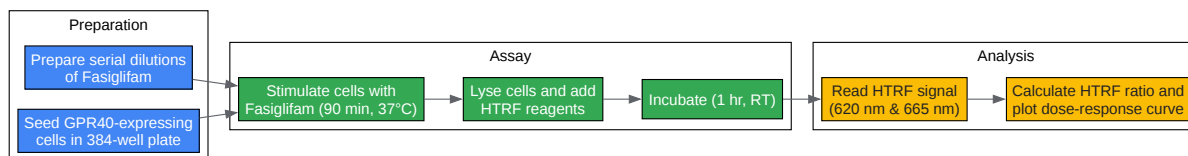
Data Presentation

Table 1: In Vitro Pharmacological Data for **Fasiglifam** (TAK-875)

Parameter	Cell Line	Assay Type	Value	Reference
EC50	CHO-hGPR40	IP Production	0.072 μ M	[1]
EC50	CHO	Intracellular Calcium Increase	0.016 μ M	[2]
EC50	GPR40	GPR40 Activation	72 nM	[1][2]

Signaling Pathway Diagram





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